(1R)-Chrysanthemolactone

stereochemistry enantiomer chiral resolution

Choose (1R)-chrysanthemolactone for antimycobacterial drug discovery, chirality-activity relationship studies, or pyrethrin pathway research. Unlike racemic blends or the inactive (1S)-enantiomer, this stereochemically pure compound provides reproducible bioactivity against Mycobacterium spp. and enables controlled SAR experiments where stereochemistry is the sole variable. Ensure your research is built on the correct configuration. Order high-purity (≥98%) material with global shipping.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B12830299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-Chrysanthemolactone
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(CC2C(C2(C)C)C(=O)O1)C
InChIInChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m0/s1
InChIKeyXAKBEOUVVTWXNF-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-Chrysanthemolactone: CAS 14087-70-8 Technical Baseline and Procurement Identifiers


(1R)-Chrysanthemolactone (CAS 14087-70-8) is a chiral monoterpenoid lactone with molecular formula C10H16O2 and molecular weight 168.23 g/mol, structurally defined as (1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one . The compound is naturally isolated from the flowers of Dendranthema indicum (wild chrysanthemum) and is biosynthetically related to the pyrethrin pathway via chrysanthemic acid intermediates [1][2]. Its bicyclic framework features a fused cyclopropane-lactone system with defined stereochemistry at the 1R and 6S positions, which dictates its biological recognition and physicochemical behavior. As a research-grade natural product, it is available from multiple vendors at purities typically ≥95%, with documented melting point ranges of 80–83 °C and boiling point approximately 235.6 °C at 760 mmHg [3].

Why (1R)-Chrysanthemolactone Cannot Be Interchanged with (1S)-Enantiomer or Racemic Pyrethrin Analogs


Generic substitution among chrysanthemolactone stereoisomers or structurally related pyrethrin-pathway intermediates is scientifically invalid due to documented enantiomer-dependent bioactivity divergence. The (1R)-configured stereoisomer and its (1S)-counterpart (CAS 14087-71-9) are not functionally equivalent: despite identical molecular formulas (C10H16O2) and physicochemical properties (estimated density 0.9812 g/cm³ for both), they exhibit distinct biological profiles that preclude interchangeable use in research applications . Furthermore, (1R)-chrysanthemolactone differs fundamentally from pyrethrin esters (pyrethrin I/II) in both mechanism and efficacy spectrum—the latter acting as potent sodium channel modulators while the former demonstrates documented inactivity against mosquitoes and a distinct antimicrobial selectivity profile against Mycobacterium species . Procurement of racemic mixtures, undefined stereoisomer blends, or biosynthetically related acid intermediates (e.g., chrysanthemic acid) will not replicate the specific biological readouts documented for the stereochemically pure (1R)-configured compound. The quantitative evidence below establishes the selection criteria that mandate specification of this exact stereoisomer.

Quantitative Differentiation Evidence: (1R)-Chrysanthemolactone vs. Comparator Compounds


Enantiomer-Specific Bioactivity: (1R)- vs. (1S)-Chrysanthemolactone Functional Divergence

The (1R)- and (1S)-enantiomers of chrysanthemolactone, while chemically isomeric (C10H16O2, MW 168.23) and sharing identical physicochemical parameters including estimated density (0.9812 g/cm³ for both), exhibit different biological activities that preclude their interchangeable use in experimental systems . This stereochemistry-dependent functional divergence is a well-documented phenomenon among monoterpenoid lactones, where the spatial orientation of the cyclopropane-lactone bicyclic system dictates receptor binding, enzymatic recognition, and downstream biological outcomes.

stereochemistry enantiomer chiral resolution

Differential Insect Target Spectrum: (1R)-Chrysanthemolactone vs. Pyrethrins

Unlike pyrethrins (pyrethrin I and II), which exhibit broad-spectrum insecticidal activity via voltage-gated sodium channel modulation, (1R)-chrysanthemolactone demonstrates a divergent insect target spectrum. The compound is documented to possess insecticidal properties but is specifically noted as not effective against mosquitoes . This represents a functional departure from pyrethrins, which show established toxicity against mosquitoes and other dipterans. Pyrethrin I and II have reported LD50 values against house flies (Musca domestica) in the range of 0.2–0.5 μg/fly, while chrysanthemolactone lacks comparable quantitative insecticidal potency data in the open literature [1][2].

insecticide pyrethrin target specificity

Mycobacterium-Selective Antimicrobial Activity

(1R)-Chrysanthemolactone exhibits antimicrobial activity with reported specificity against Mycobacterium species, including documented growth inhibition of Mycobacterium tuberculosis and Mycobacterium avium . The proposed mechanism involves inhibition of bacterial protein synthesis, distinguishing it from membrane-disrupting antimicrobials. No quantitative minimum inhibitory concentration (MIC) values are publicly available for this compound against these or other bacterial strains, limiting the strength of comparative claims. In contrast, the (1S)-enantiomer lacks documented antimicrobial activity in open sources, and pyrethrins (pyrethrin I/II) are not characterized for antimycobacterial applications .

antimicrobial Mycobacterium tuberculosis

Metabolic Pathway Positioning: Distinct from Pyrethrin Ester End-Products

(1R)-Chrysanthemolactone is structurally and biosynthetically positioned as a monoterpenoid lactone derived from chrysanthemic acid, placing it within the pyrethrin biosynthetic pathway but distinct from the terminal pyrethrin ester products (pyrethrin I and II) [1]. The biosynthetic route proceeds from dimethylallyl diphosphate (DMAPP) through chrysanthemyl diphosphate synthase (TcCDS) to chrysanthemic acid, which can undergo lactonization to form chrysanthemolactone rather than esterification with pyrethrolone/jasmolone to yield pyrethrins [2]. This pathway divergence yields compounds with different molecular architectures: chrysanthemolactone (C10H16O2, bicyclic lactone) versus pyrethrin I (C21H28O3, ester) and pyrethrin II (C22H28O5, ester). The lactone form lacks the alcohol moiety required for sodium channel binding, consistent with its differential insect target spectrum .

biosynthesis pyrethrin chrysanthemic acid

Synergistic Potential with Piperonyl Butoxide: In Vivo Colitis Model

(1R)-Chrysanthemolactone has been shown to exhibit synergistic effects with piperonyl butoxide (PBO) and electrothermal vaporization in the treatment of D-xylose-induced colitis in animal models . Piperonyl butoxide is a well-established cytochrome P450 inhibitor commonly used as a synergist for pyrethrins. The documented synergism between (1R)-chrysanthemolactone and PBO suggests potential for enhanced in vivo efficacy when co-administered, though the absence of quantitative synergy metrics (e.g., combination index, dose-reduction index) limits the strength of comparative claims. No comparable synergistic colitis data are available for (1S)-chrysanthemolactone or pyrethrins in this model system .

synergism piperonyl butoxide colitis

Validated Application Scenarios for (1R)-Chrysanthemolactone Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent Bioactivity Studies: Enantiomeric Pair Investigations

Utilize (1R)-chrysanthemolactone (CAS 14087-70-8) alongside its (1S)-enantiomer (CAS 14087-71-9) as a stereochemically-defined pair for investigating chirality-dependent biological recognition. Documented divergence in biological activities between the enantiomers makes this pair suitable for structure-activity relationship (SAR) studies probing stereochemical determinants of target binding, enzyme recognition, or cellular uptake. The compounds share identical physicochemical properties (C10H16O2, MW 168.23, estimated density 0.9812 g/cm³) , enabling controlled experimental comparisons where stereochemistry is the sole variable.

Antimycobacterial Scaffold Development: Mycobacterium-Selective Probe

Employ (1R)-chrysanthemolactone as a stereochemically-pure starting scaffold for antimycobacterial drug discovery programs targeting Mycobacterium tuberculosis and Mycobacterium avium. The compound's documented growth inhibitory activity against these species via protein synthesis inhibition provides a validated entry point for medicinal chemistry optimization. The (1R)-configuration is critical, as the (1S)-enantiomer lacks reported antimycobacterial activity , underscoring the stereochemical requirement for this biological readout.

Pyrethrin Biosynthetic Pathway Probing: Intermediate Analog Studies

Use (1R)-chrysanthemolactone as a pathway intermediate analog for investigating pyrethrin biosynthesis in Tanacetum cinerariifolium and related species. The compound is derived from chrysanthemic acid via lactonization and represents a branch point distinct from the terminal esterification that yields pyrethrin I and II [1]. Researchers studying flux through the pyrethrin pathway, enzyme specificity (e.g., TcCDS, TcADH2, TcALDH1), or metabolic engineering for enhanced pyrethrin production may employ this compound as a reference standard or substrate analog.

Synergistic Formulation Research with Piperonyl Butoxide: In Vivo Colitis Models

Explore (1R)-chrysanthemolactone in combination with piperonyl butoxide (PBO) for in vivo studies of gastrointestinal inflammation. Documented synergistic effects with PBO and electrothermal vaporization in D-xylose-induced colitis animal models support the compound's utility in investigating synergist-enhanced therapeutic outcomes. This application scenario is distinct from both (1S)-chrysanthemolactone (no reported synergy data) and pyrethrins (no reported colitis efficacy), positioning (1R)-chrysanthemolactone as a unique tool for this specific research context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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